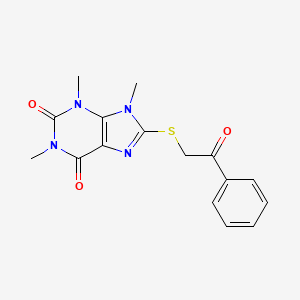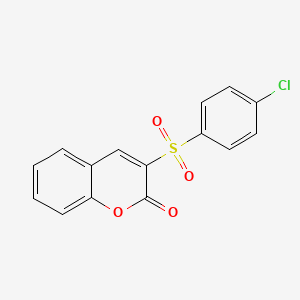![molecular formula C22H28N2O2 B2474020 (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone CAS No. 1706074-20-5](/img/structure/B2474020.png)
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone, also known as MNB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNB belongs to the class of compounds known as piperidines, which have been widely studied for their pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is not fully understood. However, it is believed to act on the dopamine and serotonin receptors in the brain. (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation and reward processing.
Biochemical and physiological effects:
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to have antioxidant effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is a synthetic compound, which may limit its translatability to clinical settings.
Direcciones Futuras
There are several future directions for research on (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone and its potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone are needed to determine the optimal dosage and administration route for potential clinical use.
In conclusion, (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is a synthetic compound that has shown potential therapeutic applications in scientific research. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone involves the reaction of 4-methoxyphenylpiperidin-4-ol with 1-naphthylacetyl chloride in the presence of a base. The reaction yields (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone as a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been studied extensively for its potential therapeutic applications. One area of interest is its use as a neuroprotective agent. Studies have shown that (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone can protect neurons from oxidative stress and prevent cell death in vitro. Additionally, (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-19-11-15-23(16-12-19)18-9-13-24(14-10-18)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,18-19H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQJTNQBKXEJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)
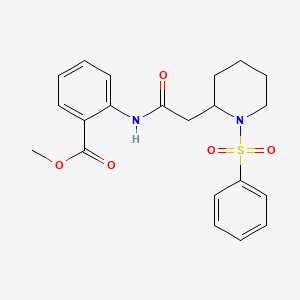
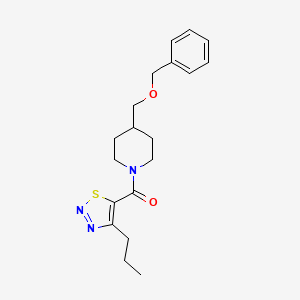
![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)

![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)
![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2473950.png)
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2473952.png)
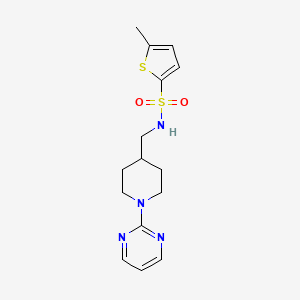
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine](/img/structure/B2473958.png)
